molecular formula C10H15NO2 B15237637 1-Amino-1-(3-methoxyphenyl)propan-2-OL

1-Amino-1-(3-methoxyphenyl)propan-2-OL

Cat. No.: B15237637
M. Wt: 181.23 g/mol
InChI Key: ATTZVVCPJSZCJA-UHFFFAOYSA-N
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Description

1-Amino-1-(3-methoxyphenyl)propan-2-OL is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a hydroxyl group on the propan-2-OL backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-1-(3-methoxyphenyl)propan-2-OL can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3-methoxyphenyl)-2-nitropropene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically include:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Another method involves the reductive amination of 3-methoxyphenylacetone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and scalable synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The nitro group in precursor compounds can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium cyanoborohydride (NaBH3CN), hydrogen gas with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 1-(3-methoxyphenyl)propan-2-one

    Reduction: Formation of this compound

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Amino-1-(3-methoxyphenyl)propan-2-OL has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antidepressants and central nervous system stimulants.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of phenethylamine derivatives and their interactions with biological targets.

    Industrial Applications: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-1-(3-methoxyphenyl)propan-2-OL can be compared with other similar compounds, such as:

    1-Amino-1-phenylpropan-2-OL: Lacks the methoxy group, resulting in different pharmacological properties.

    1-Amino-1-(4-methoxyphenyl)propan-2-OL: The methoxy group is positioned differently, affecting its reactivity and biological activity.

    1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL: Contains an additional methoxy group, leading to altered chemical and biological properties.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-amino-1-(3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3

InChI Key

ATTZVVCPJSZCJA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)N)O

Origin of Product

United States

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